molecular formula C20H20N4O3 B10999830 2-(1H-Benzimidazol-2-YL)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-pyrrolidinecarboxamide

2-(1H-Benzimidazol-2-YL)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-pyrrolidinecarboxamide

Cat. No.: B10999830
M. Wt: 364.4 g/mol
InChI Key: QDJRQOLPDOEZIO-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-YL)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-pyrrolidinecarboxamide is a complex organic compound that features a benzimidazole ring, a benzodioxin moiety, and a pyrrolidinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-YL)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Benzodioxin Moiety: The benzodioxin ring can be introduced through a cyclization reaction involving catechol and an appropriate dihalide.

    Coupling with Pyrrolidinecarboxamide: The final step involves coupling the benzimidazole and benzodioxin intermediates with a pyrrolidinecarboxamide derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzodioxin rings.

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and benzodioxin rings.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzimidazole and benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-(1H-Benzimidazol-2-YL)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-pyrrolidinecarboxamide can be studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-YL)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-pyrrolidinecarboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole ring is known for its ability to bind to DNA, while the benzodioxin moiety may interact with various proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1H-Benzimidazol-2-YL)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-pyrrolidinecarboxamide lies in its combined structural features, which may confer unique chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C20H20N4O3/c25-20(21-13-7-8-17-18(12-13)27-11-10-26-17)24-9-3-6-16(24)19-22-14-4-1-2-5-15(14)23-19/h1-2,4-5,7-8,12,16H,3,6,9-11H2,(H,21,25)(H,22,23)

InChI Key

QDJRQOLPDOEZIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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